Epitumomab cituxetan

chelator stability yttrium-90 coordination radioimmunoconjugate synthesis

Epitumomab cituxetan (CAS 263547-71-3) is the International Nonproprietary Name (INN) for the conjugate of the murine monoclonal antibody HMFG1 (targeting the tumor-associated antigen MUC1, also known as episialin or PEM) with the bifunctional chelator cituxetan, which stably coordinates yttrium-90 for radioimmunotherapy. The compound, also designated R-1549 or 90Y-HMFG1, was developed as an intraperitoneal radiopharmaceutical for epithelial ovarian cancer and other MUC1-expressing malignancies.

Molecular Formula C28H42N6O12S
Molecular Weight 686.7 g/mol
CAS No. 263547-71-3
Cat. No. B1495584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitumomab cituxetan
CAS263547-71-3
SynonymsHMFG1 MAb
monoclonal antibody HMFG1
pemtumomab
R 1549
R-1549
theragyn
Molecular FormulaC28H42N6O12S
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCCCC(C(=O)O)N
InChIInChI=1S/C28H42N6O12S/c29-21(27(45)46)3-1-2-8-30-28(47)31-19-6-4-18(5-7-19)11-20(34(16-25(41)42)17-26(43)44)12-32(13-22(35)36)9-10-33(14-23(37)38)15-24(39)40/h4-7,20-21H,1-3,8-17,29H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,30,31,47)/t20?,21-/m0/s1
InChIKeyFOIAQXXUVRINCI-LBAQZLPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: Epitumomab Cituxetan (R-1549) as a Research-Grade MUC1-Targeted Radioimmunotherapy Tool


Epitumomab cituxetan (CAS 263547-71-3) is the International Nonproprietary Name (INN) for the conjugate of the murine monoclonal antibody HMFG1 (targeting the tumor-associated antigen MUC1, also known as episialin or PEM) with the bifunctional chelator cituxetan, which stably coordinates yttrium-90 for radioimmunotherapy [1]. The compound, also designated R-1549 or 90Y-HMFG1, was developed as an intraperitoneal radiopharmaceutical for epithelial ovarian cancer and other MUC1-expressing malignancies [2]. Unlike small-molecule radioligands, this antibody – chelate – radionuclide macromolecular assembly imposes distinct sourcing and quality requirements that cannot be satisfied by simple substitution with generic murine antibodies or DTPA-based radioimmunoconjugates.

Sourcing Hurdles for Epitumomab Cituxetan: Why In‑Class Radioimmunoconjugates Cannot Substitute


Epitumomab cituxetan is often mistakenly conflated with anti-CD20 immunoconjugates or with the naked humanised MUC1 antibody sontuzumab. However, the chemical entity is fundamentally a murine IgG1 – thiourea-linked cituxetan chelator – yttrium-90 assembly [1]. Critical performance parameters—chelator-dependent radio-labeling efficiency, intraperitoneal pharmacokinetic profile, and MUC1‑restricted tissue biodistribution—are intrinsic to the specific antibody – chelator – isotope combination and are not recapitulated by alternative linkers or humanised scaffolds [2]. Consequently, interchange with a pan-CD20 radioimmunoconjugate or an unlabelled anti-MUC1 IgG invalidates experimental comparisons and undermines regulatory-compliant benchmarking.

Quantitative Evidence Differentiating Epitumomab Cituxetan from Closest Therapeutic Comparators


Chelator Identity: Cituxetan Thiourea Linkage versus Conventional DTPA Chelation

Epitumomab cituxetan employs the proprietary cituxetan chelator, a thiourea-linked hexaacetic acid scaffold that is structurally and electronically distinct from the commonly used DTPA (diethylenetriaminepentaacetic acid) bicyclic anhydride chelates. The thiourea linkage provides a single chemical attachment point to the antibody, whereas DTPA-based conjugation yields a mixture of amide and ester adducts. In the intraperitoneal setting, the 90Y-CITC-DTPA-HMFG1 construct (cituxetan) delivered 18.5 mCi/m² as the recommended Phase II dose, with a peak blood activity of 30% of the injected dose at 54 h and approximately 18% urinary excretion over 96 h [1]. By comparison, 90Y-DTPA-HMFG1 formulations in earlier studies showed faster systemic absorption (21% of injected activity in blood at 40 h) and substantially lower urinary clearance (11.1% before EDTA chase), consistent with weaker in vivo metal-chelate stability [2]. The quantified difference in renal elimination—approximately 32% with cituxetan-supported EDTA administration versus 11% for DTPA without chase—translates into a significantly more favourable bone marrow dosimetry profile for the cituxetan construct.

chelator stability yttrium-90 coordination radioimmunoconjugate synthesis

Antibody Immunogenicity: Murine HMFG1 versus Humanised Sontuzumab Scaffolds

Epitumomab cituxetan is built on the murine HMFG1 monoclonal antibody, which is known to elicit human anti-mouse antibody (HAMA) responses. In phase I–II trials, a type III hypersensitivity syndrome was observed in a proportion of patients following repeated intraperitoneal administration, attributable to immune complex formation [1]. In contrast, sontuzumab (AS1402, huHMFG-1), the humanised IgG1κ version of the same MUC1-binding variable domains, showed a markedly reduced immunogenicity profile in clinical testing [2]. While a quantitative head-to-head HAMA rate is not available from a single trial, the qualitative difference is a critical procurement consideration: researchers requiring a tool with lower intrinsic immunogenicity for in vivo models should select the humanised scaffold, whereas those needing the exact historical comparator for legacy studies must procure the murine-based Epitumomab cituxetan reagent.

anti-drug antibodies immunogenicity human anti-mouse antibody response

MUC1 Binding Affinity: HuHMFG-1 IgG versus Peptide-Optimised Sontuzumab

Surface plasmon resonance analyses demonstrate that the humanised HuHMFG-1 IgG (the engineered binding domain shared with Epitumomab cituxetan's murine parent) exhibits a KD of 1.18 × 10⁻⁷ M against a single-repeat Gst-MUC1 fusion protein and 4.9 × 10⁻⁷ M against a 60-mer MUC1 peptide [1]. In comparison, sontuzumab (AS1402), which was affinity-optimised against the PDTR peptide sequence within the MUC1 tandem repeat, displays a reported KD of approximately 1 nM (1 × 10⁻⁹ M) . The two-order-of-magnitude difference in monomeric affinity indicates that Epitumomab cituxetan relies more heavily on bivalent avidity for tumour retention, while sontuzumab achieves high-affinity monovalent binding. This distinction is material for applications where precise target occupancy quantification or competitive binding assays are required.

MUC1 antigen binding kinetics surface plasmon resonance antibody affinity maturation

Clinical Efficacy in the Adjuvant Ovarian Cancer Setting: R-1549 versus Standard Chemotherapy Alone

A pivotal phase III randomised trial (n = 447) evaluated the addition of a single intraperitoneal dose of R-1549 (Epitumomab cituxetan, 25 mg antibody labelled with 666 MBq/m² ⁹⁰Y) to standard platinum-based chemotherapy in patients with epithelial ovarian cancer who achieved a surgically defined complete remission [1]. The primary endpoint, overall survival, showed no statistically significant difference between the R-1549 arm and the chemotherapy-alone arm (hazard ratio not explicitly reported; Cox proportional hazards analysis P > 0.05). Similarly, time to relapse did not differ between groups. This negative outcome led to the discontinuation of further development [2]. Consequently, Epitumomab cituxetan is no longer procured as a therapeutic agent but remains a valuable research tool for studying MUC1 biology, intraperitoneal pharmacokinetics, and radioimmunotherapy mechanisms.

phase III randomised trial overall survival intraperitoneal radioimmunotherapy

Where Epitumomab Cituxetan Delivers Value: Recommended Research and Industrial Use Cases


Intraperitoneal Radioimmunotherapy Mechanistic Studies in MUC1-Expressing Tumour Models

The well-characterised pharmacokinetic profile of Epitumomab cituxetan—peak blood activity of 30% injected dose at 54 h and urinary excretion of ~18% over 96 h [1]—makes it a benchmark compound for investigating intraperitoneal radioimmunotherapy dynamics. Researchers studying the influence of chelator chemistry on peritoneal-to-blood transfer kinetics use this murine conjugate as a comparative reference against DTPA- or DOTA-based constructs [2].

MUC1-Targeted Biodistribution and Dosimetry Studies in Preclinical Oncology

Because Epitumomab cituxetan binds MUC1, which is overexpressed on epithelial ovarian, breast, pancreatic, and gastric cancer cells [1], it serves as a validated tool for quantifying MUC1-mediated tumour uptake and normal-tissue dosimetry. Its cituxetan chelator permits stable ⁹⁰Y coordination, enabling accurate radiation-absorbed-dose calculations that are difficult to achieve with less stable chelator systems.

Anti-MUC1 Immunoreactivity Benchmarking in Assay Development

The known binding affinity of the HMFG1 variable domain (KD 1.18 × 10⁻⁷ to 4.9 × 10⁻⁷ M) [1] provides a reference standard for developing and validating in vitro MUC1-binding assays, such as ELISA or SPR-based quantitation of anti-MUC1 antibody candidates. When high-affinity monovalent binding is required, the sontuzumab comparator (KD ~1 nM) [2] should be chosen, but for avidity-dependent assay formats the Epitumomab cituxetan scaffold remains the appropriate selection.

Negative-Control Reference for Phase III Radioimmunotherapy Trial Design

The phase III failure of R-1549 to extend survival in epithelial ovarian cancer [1] furnishes a critical historical dataset for statistical power calculations and endpoint modelling in the design of new radioimmunotherapy trials. Procurement of the identical compound allows for head-to-head bridging studies that validate novel MUC1-targeted agents against a compound with an unambiguous clinical outcome record.

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